

# NR-V04 PROTAC: A Technical Guide to its Structure and Function

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## Compound of Interest

Compound Name: NR-V04  
Cat. No.: B15603368

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This technical guide provides an in-depth overview of the structure, components, and mechanism of action of the **NR-V04** PROTAC (Proteolysis Targeting Chimera), a novel degrader of the nuclear receptor subfamily 4 group A member 1 (NR4A1). **NR-V04** represents a promising strategy for cancer immunotherapy by targeting the tumor microenvironment.

## Core Structure and Components

The **NR-V04** PROTAC is a bifunctional molecule meticulously designed to induce the degradation of the NR4A1 protein.[1][2] Its architecture consists of three key components connected by chemical linkers: a ligand that binds to the target protein (NR4A1), a linker moiety, and a ligand that recruits an E3 ubiquitin ligase.[3]

- **Target Ligand (Warhead):** The **NR-V04** PROTAC utilizes a derivative of Celastrol as its warhead to bind to the NR4A1 protein.[1] Celastrol itself has a moderate binding affinity for NR4A1, making it a suitable starting point for a PROTAC.[2]
- **Linker:** A polyethylene glycol (PEG)-based linker, specifically a 4-PEG linker, connects the target ligand to the E3 ligase ligand.[4][5] The length and composition of the linker are critical

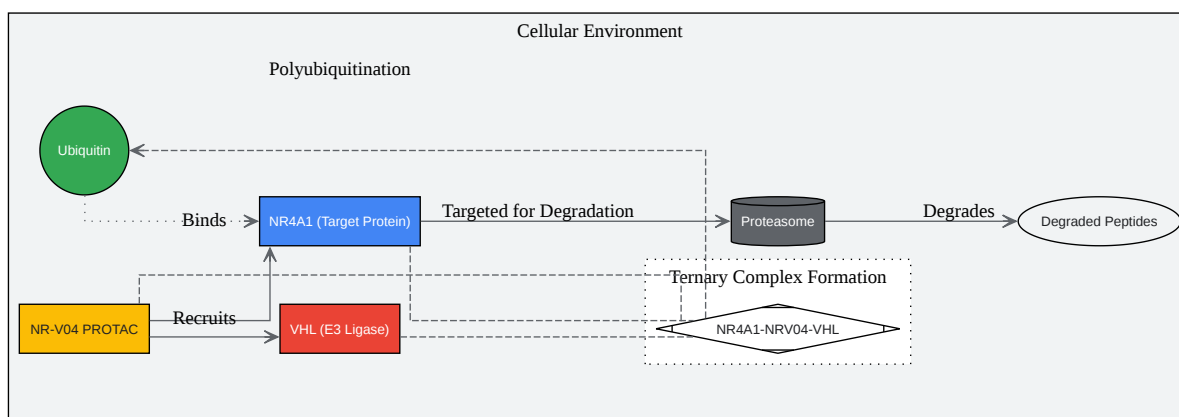
for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.

- E3 Ligase Ligand: **NR-V04** incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This component is responsible for hijacking the cell's natural protein disposal machinery.

The overall structure can be conceptualized as: [NR4A1 Ligand (Celastrol-based)] - [4-PEG Linker] - [VHL E3 Ligase Ligand].

## Mechanism of Action

**NR-V04** functions by inducing the formation of a ternary complex between the NR4A1 protein and the VHL E3 ligase.[5] This proximity leads to the polyubiquitination of NR4A1 by the E3 ligase, marking it for degradation by the proteasome.[4][5] This targeted degradation of NR4A1 has been shown to modulate the tumor microenvironment, enhancing anti-cancer immune responses.[1][2]



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Caption: Mechanism of action of **NR-V04** PROTAC.

## Quantitative Data

The efficacy of **NR-V04** in degrading NR4A1 has been quantified in various cancer cell lines. The following table summarizes the key degradation parameters.

Cell Line	Description	DC50 (nM)	Treatment Time (hours)	Reference
CHL-1	Human Melanoma	228.5	16	[1][5]
A375	Human Melanoma	518.8	16	[1][5]

## Experimental Protocols

The development and characterization of **NR-V04** involved several key experimental procedures to validate its mechanism of action and efficacy.

### Immunoblotting for NR4A1 Degradation

- Objective: To determine the degradation of NR4A1 protein levels upon treatment with **NR-V04**.
- Methodology:
  - CHL-1 and A375 human melanoma cells were treated with varying concentrations of **NR-V04** for 16 hours.
  - Following treatment, cells were lysed, and protein concentrations were determined.
  - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane was blocked and then incubated with primary antibodies against NR4A1 and a loading control (e.g.,  $\beta$ -actin).
- After washing, the membrane was incubated with a corresponding secondary antibody.
- Protein bands were visualized using an appropriate detection system, and band intensities were quantified to determine the extent of NR4A1 degradation.

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

- Objective: To confirm the formation of the NR4A1-**NR-V04**-VHL ternary complex.
- Methodology:
  - HEK293T cells were engineered to express Flag-tagged NR4A1.
  - These cells were treated with either DMSO (control) or **NR-V04**.
  - Cell lysates were prepared and incubated with anti-Flag antibody conjugated to magnetic beads to pull down NR4A1.[5]
  - The beads were washed to remove non-specific binders.
  - The immunoprecipitated proteins were eluted and analyzed by immunoblotting using antibodies against VHL to detect its presence in the complex with NR4A1.

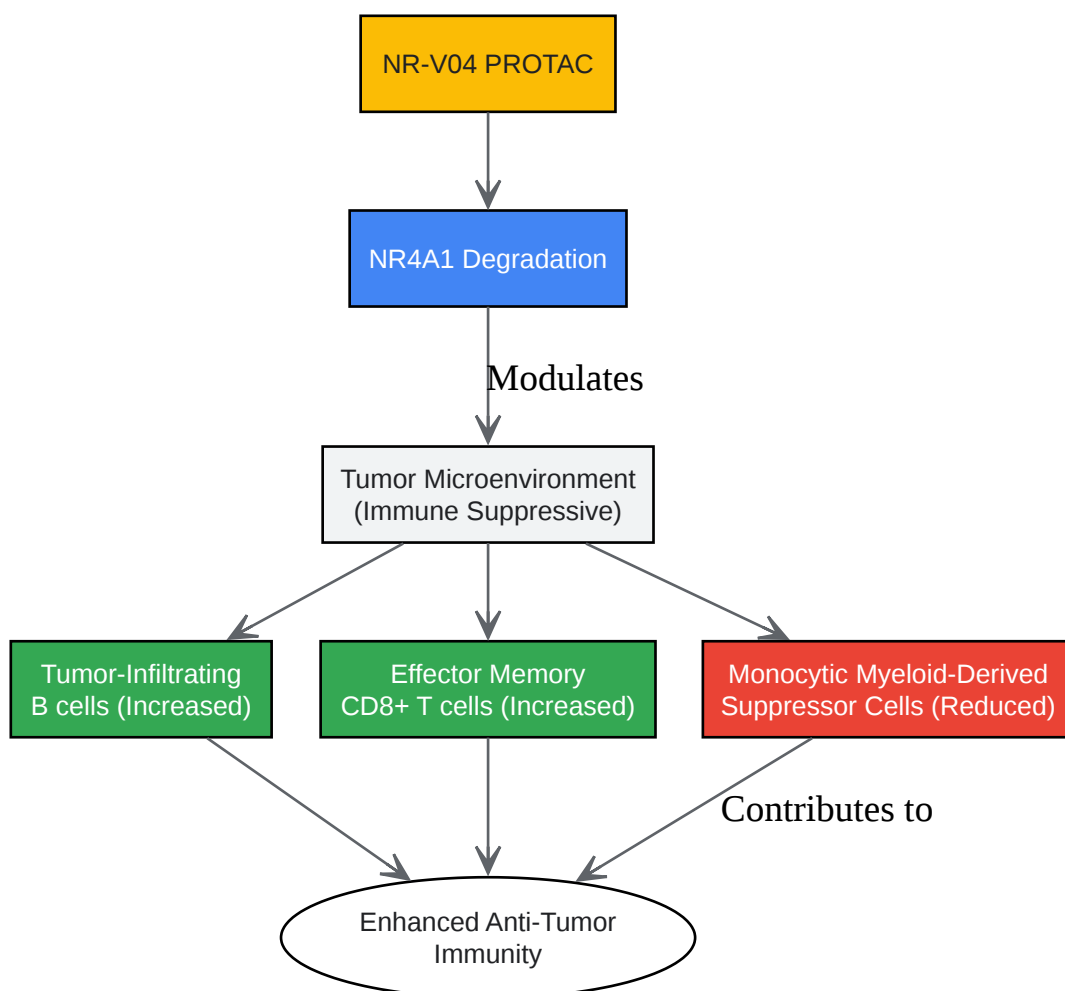
## Proximity Ligation Assay (PLA)

- Objective: To visualize the close proximity of NR4A1 and VHL within cells, indicative of ternary complex formation.
- Methodology:
  - Cells were treated with **NR-V04**, celastrol, or DMSO.[5]
  - The cells were then fixed and permeabilized.

- Primary antibodies against NR4A1 and VHL were added.
- PLA probes (secondary antibodies with attached DNA oligonucleotides) were then added.
- When the probes are in close proximity, the DNA strands can be ligated to form a circular template.
- This template is then amplified via rolling circle amplification.
- The amplified product is detected using fluorescently labeled oligonucleotides, with strong signals indicating that NR4A1 and VHL are in close proximity.[5]

## Signaling and Therapeutic Implications

**NR-V04**-mediated degradation of NR4A1 has significant effects on the tumor microenvironment (TME), promoting an anti-tumor immune response.



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Caption: Impact of **NR-V04** on the tumor microenvironment.

By degrading NR4A1, **NR-V04** leads to an increase in tumor-infiltrating B cells and effector memory CD8+ T cells, while reducing the population of monocytic myeloid-derived suppressor cells (m-MDSCs).[1][2] These changes collectively shift the TME from an immune-suppressive to an immune-active state, thereby inhibiting tumor growth.[1][2] This positions **NR-V04** as a promising therapeutic agent for various cancers, including melanoma.[1][2]

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